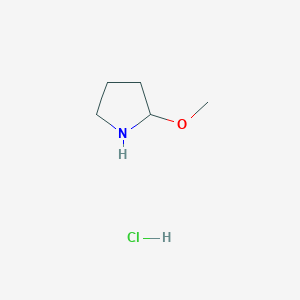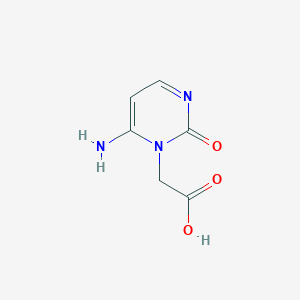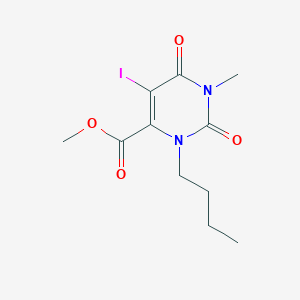
4-(2-Amino-6-methylpyrimidin-4-YL)benzonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-Amino-6-methylpyrimidin-4-YL)benzonitrile is a chemical compound with the molecular formula C12H10N4. It is a derivative of pyrimidine and benzonitrile, featuring an amino group and a methyl group attached to the pyrimidine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Amino-6-methylpyrimidin-4-YL)benzonitrile typically involves the reaction of 2-amino-6-methylpyrimidine with benzonitrile derivatives under specific conditions. One common method includes the use of a base such as potassium carbonate in a polar solvent like dimethylformamide (DMF) at elevated temperatures. The reaction proceeds through nucleophilic substitution, where the amino group of the pyrimidine attacks the benzonitrile derivative, forming the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using continuous flow reactors and automated systems to control reaction parameters precisely. The use of catalysts and advanced purification techniques, such as recrystallization and chromatography, ensures the production of high-quality compound .
Chemical Reactions Analysis
Types of Reactions
4-(2-Amino-6-methylpyrimidin-4-YL)benzonitrile undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced derivatives.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents in acidic or basic media.
Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents in solvents like ethanol or tetrahydrofuran (THF).
Substitution: Various nucleophiles, such as halides, amines, and thiols, in polar solvents like DMF or DMSO.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines or alcohols, and substitution reactions can result in a wide range of substituted derivatives .
Scientific Research Applications
4-(2-Amino-6-methylpyrimidin-4-YL)benzonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology: Investigated for its potential as a biochemical probe to study enzyme interactions and cellular pathways.
Medicine: Explored for its potential therapeutic properties, including anticancer, antimicrobial, and anti-inflammatory activities.
Mechanism of Action
The mechanism of action of 4-(2-Amino-6-methylpyrimidin-4-YL)benzonitrile involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes by binding to their active sites, thereby blocking their activity. The compound’s structure allows it to interact with nucleic acids, proteins, and other biomolecules, influencing various cellular processes .
Comparison with Similar Compounds
Similar Compounds
4-(2-Amino-6-methylpyrimidin-4-yl)amino]benzonitrile: A closely related compound with similar structural features and chemical properties.
2-Amino-4,6-dimethylpyrimidine: Another pyrimidine derivative with different substitution patterns but comparable reactivity.
Benzonitrile derivatives: Various benzonitrile compounds with different functional groups attached to the aromatic ring.
Uniqueness
4-(2-Amino-6-methylpyrimidin-4-YL)benzonitrile stands out due to its specific combination of the pyrimidine and benzonitrile moieties, which imparts unique chemical and biological properties.
Properties
CAS No. |
913322-67-5 |
|---|---|
Molecular Formula |
C12H10N4 |
Molecular Weight |
210.23 g/mol |
IUPAC Name |
4-(2-amino-6-methylpyrimidin-4-yl)benzonitrile |
InChI |
InChI=1S/C12H10N4/c1-8-6-11(16-12(14)15-8)10-4-2-9(7-13)3-5-10/h2-6H,1H3,(H2,14,15,16) |
InChI Key |
YBEPOIKAHCEKPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=NC(=N1)N)C2=CC=C(C=C2)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[3-(2,3-Dichlorophenyl)-3-oxopropyl]thiobenzaldehyde](/img/structure/B13097679.png)




![2,4-Dimethyl-[1,1'-biphenyl]-3-amine](/img/structure/B13097709.png)
![2-Boc-2-azaspiro[4.5]decane-6-carboxylicacid](/img/structure/B13097715.png)



![N-(4,7-Dihydrobenzo[c][1,2,5]thiadiazol-4-yl)-1H-1,2,4-triazole-5-carboxamide](/img/structure/B13097744.png)

